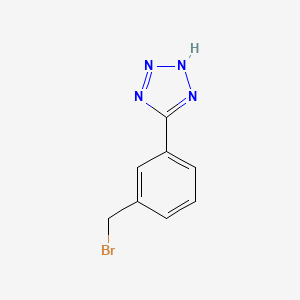
5-(3-Bromomethyl-phenyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromomethyl-phenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromomethyl group attached to the phenyl ring, which is further connected to the tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromomethyl-phenyl)-2H-tetrazole typically involves the bromomethylation of a phenyl-tetrazole precursor. One common method includes the reaction of 3-bromomethylbenzyl chloride with sodium azide in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired tetrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromomethyl-phenyl)-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the tetrazole ring.
Major Products Formed
Substitution Reactions: Formation of various substituted tetrazole derivatives.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.
Reduction Reactions: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
5-(3-Bromomethyl-phenyl)-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), due to its ability to coordinate with metal ions.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromomethyl-phenyl)-2H-tetrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent binding to nucleophilic sites on proteins or DNA. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromomethylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a tetrazole ring.
3-(Bromomethyl)phenylboronic Acid Pinacol Ester: Contains a pinacol ester group, offering different reactivity and applications.
Benzyl(bromomethyl)sulfane: Contains a sulfane group, used in different synthetic applications.
Uniqueness
5-(3-Bromomethyl-phenyl)-2H-tetrazole is unique due to the presence of both the bromomethyl group and the tetrazole ring. This combination provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for drug development. The tetrazole ring’s ability to mimic carboxylic acids and its stability under physiological conditions further enhance its utility in medicinal chemistry.
Propiedades
Número CAS |
886364-06-3 |
|---|---|
Fórmula molecular |
C8H7BrN4 |
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
5-[3-(bromomethyl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C8H7BrN4/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
Clave InChI |
JGPNPRHDYCYMSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NNN=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


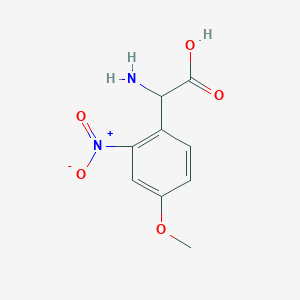
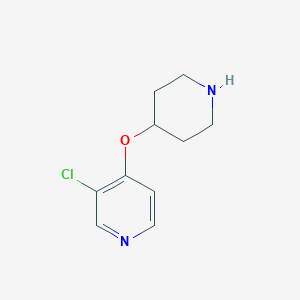
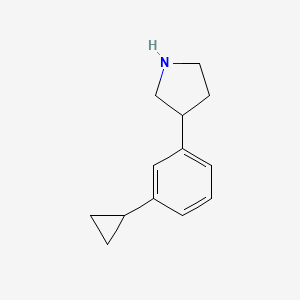


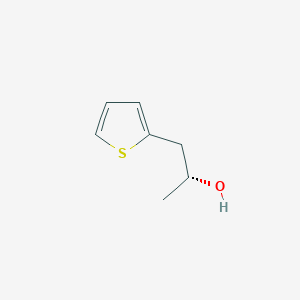
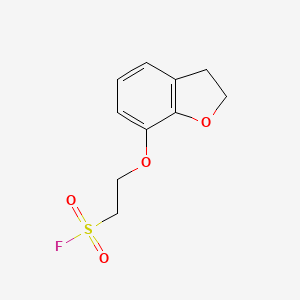


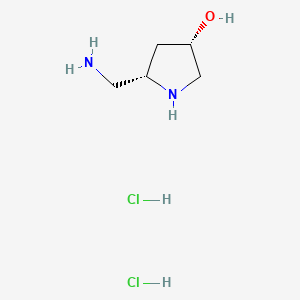
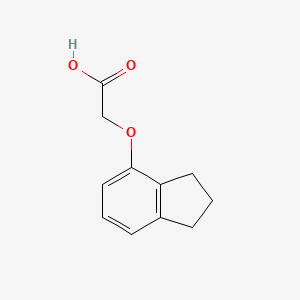
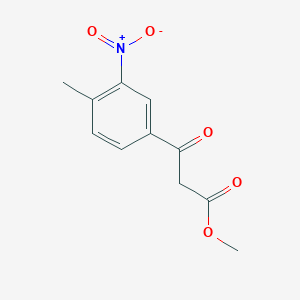

![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
